

Common errors when installing the Savvy software suite.

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Compound of Interest

Compound Name: Savvy

Cat. No.: B1229071

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Savvy Software Suite Technical Support Center

Welcome to the **Savvy** Software Suite Technical Support Center. This guide provides troubleshooting steps and answers to frequently asked questions (FAQs) to help you resolve common installation issues.

Frequently Asked Questions (FAQs)

Q1: What are the minimum system requirements for installing the **Savvy** Software Suite?

A1: To ensure a successful installation and optimal performance of the **Savvy** Software Suite, your system must meet the following minimum requirements. Please note that these are the minimum specifications, and we recommend exceeding them for computationally intensive tasks.

System Requirements Summary

Component	Minimum Requirement	Recommended Specification
Operating System	Windows 10 (64-bit), macOS 11 (Big Sur), Ubuntu 20.04 LTS	Windows 11 (64-bit), macOS 13 (Ventura) or later, Ubuntu 22.04 LTS or later
Processor	Intel Core i5 or AMD Ryzen 5	Intel Core i7/i9 or AMD Ryzen 7/9
RAM	16 GB	32 GB or more
Storage	50 GB free space (SSD recommended)	100 GB free space on an NVMe SSD
Graphics Card	DirectX 11 compatible GPU	NVIDIA GeForce RTX 3060 or higher (for GPU-accelerated modules)
Display	1920 x 1080 resolution	2560 x 1440 resolution or higher
Internet Connection	Required for activation and updates	Stable broadband connection

Q2: I am getting a "Dependency Check Failed" error during installation. What should I do?

A2: This error indicates that one or more required software components or libraries are missing from your system. The **Savvy** installer attempts to install these dependencies automatically, but this can sometimes fail due to system-specific configurations.

To resolve this, you can either run the installer with administrative privileges or manually install the missing dependencies. The installer log file, typically located in the installation directory, will provide a list of the failed dependencies.

Q3: My license key is not being accepted during activation. What could be the issue?

A3: An invalid license key error can occur for several reasons:

- **Typographical Error:** Double-check that you have entered the license key correctly, paying close attention to dashes and capitalization.
- **Firewall or Proxy Issues:** Your system's firewall or a network proxy may be blocking the installer from reaching our activation server. Please ensure that the **Savvy** installer has permission to access the internet.
- **Expired or Invalid License:** Verify that your license key is still valid and has not expired.

If you continue to experience issues, please contact our support team with your license key and a screenshot of the error message.

Troubleshooting Guides

Issue 1: Installation Fails with "Insufficient Privileges" Error

This error typically occurs when the installer does not have the necessary permissions to write to the specified installation directory.

Troubleshooting Steps:

- **Run as Administrator:** Right-click on the **Savvy** installer and select "Run as administrator". This will grant the installer the necessary permissions to modify system files and directories.
- **Change Installation Directory:** If running as an administrator does not resolve the issue, try selecting a different installation directory for which you have write permissions, such as a folder within your user directory.
- **Check Antivirus Software:** In some cases, over-aggressive antivirus software can interfere with the installation process. Temporarily disabling your antivirus software may resolve the issue. Remember to re-enable it after the installation is complete.

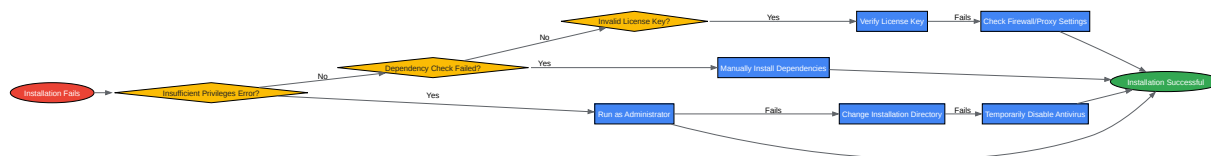
Issue 2: The "**Savvy** Core Services" fail to start after installation.

This can be caused by a port conflict with another application or a problem with the service's configuration.

Experimental Protocol: Diagnosing Port Conflicts

- Identify the Port: The **Savvy** Core Services use port 8080 by default.
- Check for Port Usage: Open a command prompt or terminal and run the following command:
 - Windows: `netstat -ano | findstr :8080`
 - macOS/Linux: `lsof -i :8080`
- Analyze the Output: If another process is using port 8080, the command will return information about that process.
- Resolve the Conflict: You can either stop the conflicting process or change the port used by the **Savvy** Core Services by editing the config.ini file in the installation directory.

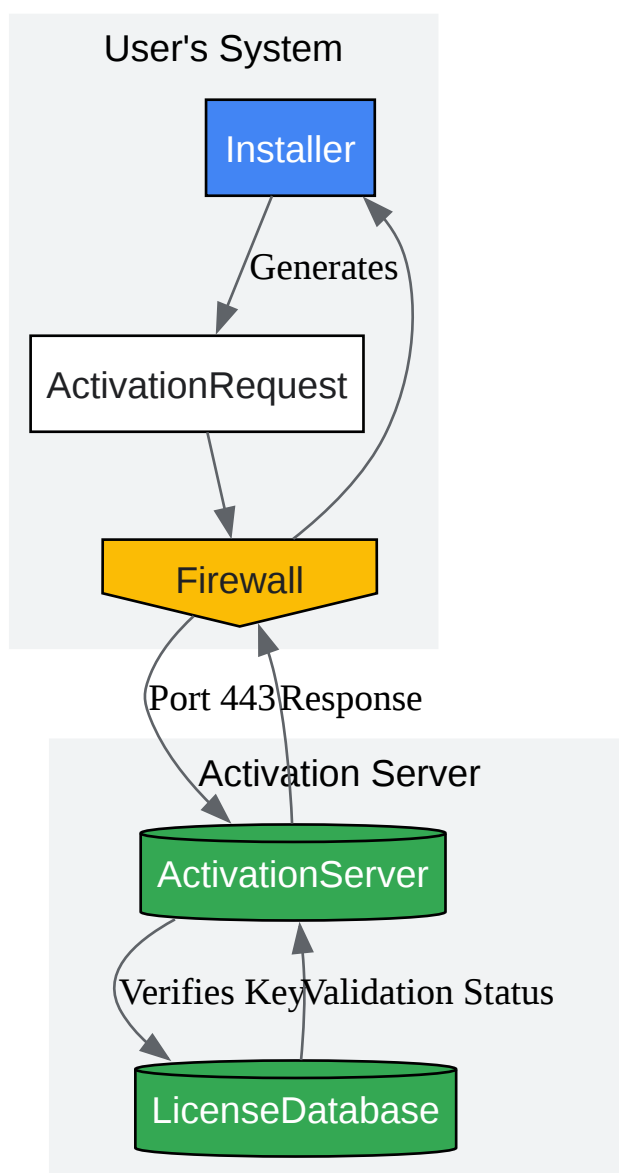
Installation Troubleshooting Workflow



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Caption: A flowchart illustrating the troubleshooting steps for common **Savvy** software installation errors.

Signaling Pathway for Software Activation



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Caption: Diagram showing the communication pathway for **Savvy** software activation.

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